molecular formula C78H147N19O23 B15136406 H-Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2.4CH3CO2H

H-Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2.4CH3CO2H

Cat. No.: B15136406
M. Wt: 1719.1 g/mol
InChI Key: SIRPVPBLYSFRON-XTBBXCKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2.4CH3CO2H is a synthetic peptide with a sequence of amino acids. This peptide is known for its biological activity and is often used in various scientific research applications. The compound is also referred to as Mastoparan 7, a peptide derived from wasp venom, which is known to activate G-proteins and stimulate apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2.4CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

H-Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2.4CH3CO2H: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

H-Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2.4CH3CO2H: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2.4CH3CO2H involves the activation of guanine nucleotide-binding regulatory proteins (G-proteins). This activation leads to a cascade of intracellular signaling events, ultimately resulting in apoptosis. The peptide interacts with G-proteins, leading to the activation of downstream effectors and an increase in intracellular calcium levels .

Comparison with Similar Compounds

H-Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2.4CH3CO2H: can be compared with other similar peptides, such as:

These peptides share some structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C78H147N19O23

Molecular Weight

1719.1 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide

InChI

InChI=1S/C70H131N19O15.4C2H4O2/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-51(33-38(7)8)66(100)83-46(25-19-22-28-71)62(96)78-45(16)61(95)89-56(41(12)18-2)70(104)80-42(13)58(92)77-43(14)60(94)85-50(32-37(5)6)65(99)79-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)86-52(34-39(9)10)67(101)84-49(57(76)91)31-36(3)4;4*1-2(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,104)(H,81,93)(H,82,97)(H,83,100)(H,84,101)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,95);4*1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-;;;;/m0..../s1

InChI Key

SIRPVPBLYSFRON-XTBBXCKYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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